molecular formula C13H15FO4 B1362348 Diethyl 2-(4-fluorophenyl)malonate CAS No. 2965-90-4

Diethyl 2-(4-fluorophenyl)malonate

Cat. No.: B1362348
CAS No.: 2965-90-4
M. Wt: 254.25 g/mol
InChI Key: QHPZGTQIXUSMBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-fluorophenyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-fluorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-fluorophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(4-fluorophenyl)malonate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of diethyl 2-(4-fluorophenyl)malonate in chemical reactions involves the formation of reactive intermediates such as enolates and carbanions. These intermediates can undergo various transformations, including nucleophilic substitution and elimination reactions. The presence of the fluorine atom on the phenyl ring can influence the reactivity and stability of these intermediates, making the compound a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(4-fluorophenyl)malonate is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in the synthesis of fluorinated organic compounds and in studies involving the effects of fluorine substitution on chemical reactivity .

Properties

IUPAC Name

diethyl 2-(4-fluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPZGTQIXUSMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382193
Record name Diethyl 2-(4-fluorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2965-90-4
Record name Diethyl 2-(4-fluorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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